2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide
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Overview
Description
2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide is an organic compound that features a benzylthio group and a 5-methylisoxazol-4-yl moiety
Preparation Methods
The synthesis of 2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide typically involves the reaction of benzylthiol with N-((5-methylisoxazol-4-yl)methyl)acetamide under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: The benzylthio group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Scientific Research Applications
2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the 5-methylisoxazol-4-yl moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
2-(3-ethyl-5-methyl-isoxazol-4-yl)-1H-indole: This compound shares the isoxazole moiety but differs in the presence of an indole group instead of a benzylthio group.
2-methyl-2-(5-methylisoxazol-4-yl)propanenitrile: This compound also contains the 5-methylisoxazol-4-yl group but has a nitrile group instead of a benzylthio group.
(5-methyl-3-phenyl-isoxazol-4-yl)-methanol: This compound features a phenyl group and a hydroxyl group, differing from the benzylthio and acetamide groups in the target compound.
The uniqueness of 2-(benzylthio)-N-((5-methylisoxazol-4-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-13(8-16-18-11)7-15-14(17)10-19-9-12-5-3-2-4-6-12/h2-6,8H,7,9-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLSBPDOXBPIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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